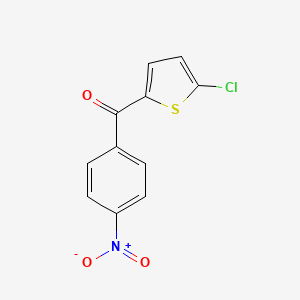

2-氯-5-(4-硝基苯甲酰基)噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-5-(4-nitrobenzoyl)thiophene is a chemical compound with the molecular formula C11H6ClNO3S and a molecular weight of 267.69 . It is used extensively in scientific research.

Synthesis Analysis

The synthesis of 2-Chloro-5-(4-nitrobenzoyl)thiophene involves various methods. One such method involves the reaction of thiophene with chlorine . Another method involves the displacement reactions with nitrite ions . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(4-nitrobenzoyl)thiophene can be analyzed using various techniques. The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Thiophene, the core structure of 2-Chloro-5-(4-nitrobenzoyl)thiophene, undergoes various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The electrophilic reactions of thiophene have been known for as long as thiophene itself, while nucleophilic and radical reactions of thiophene were developed later .Physical And Chemical Properties Analysis

2-Chloro-5-(4-nitrobenzoyl)thiophene has a molecular weight of 267.69 . More detailed physical and chemical properties were not found in the search results.科学研究应用

药物化学: 抗炎剂

噻吩衍生物,包括那些带有硝基苯甲酰基的,据报道具有显著的抗炎特性。 噻吩的结构基序存在于几种市售药物中,如替哌啶和硝酸塞替康唑,表明其在药物设计中的重要性 。硝基苯甲酰基的存在可能通过调节生物靶标相互作用来增强抗炎活性。

抗菌应用

噻吩衍生物的抗菌特性使其在开发新型抗生素方面具有价值。 2-氯-5-(4-硝基苯甲酰基)噻吩中的硝基可以作为吸电子基团,这可能会影响化合物与细菌酶或 DNA 相互作用的能力,从而抑制微生物生长 。

抗癌研究

噻吩衍生物在抗癌研究中显示出希望,因为它们能够干扰各种细胞途径。 将 4-硝基苯甲酰基部分掺入噻吩结构中可能导致开发具有更高疗效和选择性的新型化疗药物 。

有机半导体

在材料科学领域,噻吩基分子是推动有机半导体发展的关键。它们用于有机场效应晶体管 (OFET) 和有机发光二极管 (OLED)。 2-氯-5-(4-硝基苯甲酰基)噻吩的特定电子性质可以用来开发具有增强性能的新材料 。

缓蚀剂

噻吩衍生物在工业应用中用作缓蚀剂。 化合物中的氯和硝基苯甲酰基可能有助于其在金属表面形成保护层的能力,从而防止氧化和腐蚀 。

麻醉剂

噻吩衍生物已被用作局部麻醉剂,例如阿替卡因,它是一种在欧洲牙科手术中使用的噻吩衍生物。 2-氯-5-(4-硝基苯甲酰基)噻吩的结构特征可以探索用于开发具有潜在更好的药代动力学特性的新型麻醉剂 。

安全和危害

未来方向

The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones . Therefore, the synthesis and characterization of novel thiophene moieties like 2-Chloro-5-(4-nitrobenzoyl)thiophene with wider therapeutic activity is a topic of interest for medicinal chemists .

作用机制

Target of Action

It is known that nitro compounds, such as2-Chloro-5-(4-nitrobenzoyl)thiophene , are an important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Mode of Action

Nitro compounds typically have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Biochemical Pathways

The photodissociation dynamics of halogen-substituted thiophenes have been studied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-(4-nitrobenzoyl)thiophene . Spillage is unlikely to penetrate the soil, and the product evaporates slowly .

属性

IUPAC Name |

(5-chlorothiophen-2-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIUWSMQLUEDSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641820 |

Source

|

| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909421-69-8 |

Source

|

| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。